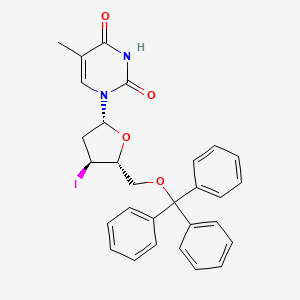

3'-deoxy-3'-iodo-5'-O-tritylthymidine

Description

3'-Deoxy-3'-iodo-5'-O-tritylthymidine is a modified thymidine derivative characterized by a 3'-deoxy-3'-iodo substitution and a trityl (triphenylmethyl) protecting group at the 5'-hydroxyl position. This compound serves as a critical intermediate in nucleoside chemistry, particularly for synthesizing radiopharmaceuticals like 3'-deoxy-3'-[¹⁸F]fluorothymidine (FLT), a positron emission tomography (PET) tracer for imaging cellular proliferation . The trityl group enhances solubility in organic solvents and protects the 5'-OH during synthetic modifications, while the 3'-iodo substitution acts as a versatile leaving group for further functionalization .

Properties

CAS No. |

25442-44-8 |

|---|---|

Molecular Formula |

C29H27IN2O4 |

Molecular Weight |

594.4 g/mol |

IUPAC Name |

1-[(2R,4S,5R)-4-iodo-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C29H27IN2O4/c1-20-18-32(28(34)31-27(20)33)26-17-24(30)25(36-26)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26H,17,19H2,1H3,(H,31,33,34)/t24-,25+,26+/m0/s1 |

InChI Key |

SUVZWOWKXHLILJ-JIMJEQGWSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)I |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Below is a comparative analysis of key analogs:

Table 1: Comparison of 3'-Modified Thymidine Derivatives

Key Reactivity Differences:

- Iodo Group : Highly reactive in SN2 reactions (e.g., radiofluorination for FLT synthesis) .

- Azido Group : Participates in "click chemistry" (Cu-catalyzed cycloaddition) for bioconjugation .

- Fluoro Group : Electronegative and metabolically stable, enhancing pharmacokinetics .

Stability and Oligonucleotide Interactions

- 3'-Amino Derivatives: Enhance duplex stability (ΔTm = +5–10°C) due to hydrogen bonding with complementary strands .

- 3'-Iodo/Trityl Derivatives : The trityl group improves synthetic handling but is removed in final applications. The iodo substituent’s steric bulk may hinder base pairing unless modified .

Preparation Methods

Protection of the 5'-Hydroxyl Group

Thymidine is first protected at the 5'-position using trityl chloride (TrCl) in anhydrous pyridine or dimethylformamide (DMF). The reaction proceeds at room temperature for 12–24 hours, yielding 5'-O-tritylthymidine with >90% efficiency. The bulky trityl group ensures selective protection of the primary hydroxyl, leaving the secondary 3'-OH accessible for modification.

Iodination of the 3'-Hydroxyl Group

The 3'-OH of 5'-O-tritylthymidine undergoes direct iodination using a mixture of iodine (I₂), triphenylphosphine (PPh₃), and imidazole in DMF. The mechanism involves in situ generation of a phosphine-iodine complex, which activates the hydroxyl group for nucleophilic substitution.

Optimized Conditions

-

Reagents: 5'-O-tritylthymidine (1 eq), I₂ (2 eq), PPh₃ (3 eq), imidazole (4 eq)

-

Solvent: Anhydrous DMF

-

Temperature: 25°C, 48 hours

Key Observations

-

Prolonged reaction times (>72 hours) lead to decomposition.

-

Exclusion of moisture is critical to prevent trityl group cleavage.

Synthetic Route 2: Tosylation-Displacement Strategy

Tosylation of 3'-Hydroxyl

5'-O-Tritylthymidine is treated with tosyl chloride (TsCl) in pyridine to form 3'-O-tosyl-5'-O-tritylthymidine. The reaction achieves 85% conversion within 6 hours at 0°C.

Reaction Scheme

Iodide Displacement

The tosyl group is displaced by iodide using sodium iodide (NaI) in acetone under reflux.

Optimized Conditions

-

Reagents: 3'-O-Tosyl-5'-O-Tritylthymidine (1 eq), NaI (5 eq)

-

Solvent: Anhydrous acetone

-

Temperature: 60°C, 24 hours

Advantages

-

Higher regioselectivity for secondary alcohols compared to direct iodination.

-

Minimal byproducts due to clean SN2 displacement.

Comparative Analysis of Synthetic Methods

| Parameter | Direct Iodination | Tosylation-Displacement |

|---|---|---|

| Reaction Steps | 1 | 2 |

| Overall Yield | 68% | 61% (85% × 72%) |

| Regioselectivity | Moderate | High |

| Purification Complexity | Low | Moderate |

Direct iodination is preferred for its simplicity, while the tosylation route offers better control over stereochemistry.

Characterization and Validation

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Applications in Oligonucleotide Synthesis

The 3'-iodo group facilitates cross-coupling reactions for introducing fluorescent labels or biotin tags, while the trityl group enables solid-phase synthesis via acid-labile cleavage. Recent studies highlight its utility in synthesizing antisense oligonucleotides with enhanced nuclease resistance .

Q & A

Q. What synthetic methods are commonly employed for preparing 3'-deoxy-3'-iodo-5'-O-tritylthymidine?

The compound is synthesized via iodination of thymidine derivatives using triphenylphosphine (PPh₃) and iodine (I₂) in dimethylformamide (DMF). The reaction proceeds through an oxyphosphonium intermediate, followed by intramolecular cyclization to form an O-2,3'-anhydro nucleoside intermediate. Subsequent iodide attack results in retention of configuration at the 3' position . Key steps include:

- Protection : The 5'-hydroxy group is tritylated to prevent undesired side reactions.

- Iodination : Reaction conditions (DMF, PPh₃, I₂) favor retention of stereochemistry due to steric hindrance and low nucleophilicity of iodide.

- Yield Optimization : The reaction is sluggish, with isolated yields ~47%; alternative solvents or reagents (e.g., methyltriphenoxyphosphonium iodide) may improve efficiency .

| Synthetic Route | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Iodination of 5'-O-protected thymidine | PPh₃, I₂, DMF, 25°C, 24h | 47% |

Q. Why is the trityl group used in the synthesis of this compound?

The 5'-O-trityl group serves as a protective moiety due to:

- Steric Bulk : Prevents undesired reactions at the 5'-OH during iodination.

- Acid Sensitivity : Easily removed under mild acidic conditions (e.g., 80% acetic acid) without affecting the 3'-iodo substituent .

- Compatibility : Stable under iodination conditions, enabling selective functionalization at the 3' position .

Advanced Research Questions

Q. How does the stereochemical outcome of 3'-halogenation vary with different halides (e.g., iodide vs. chloride)?

The reaction mechanism diverges based on halide nucleophilicity and size:

- Iodide (I⁻) : Proceeds via intramolecular cyclization (O-2,3'-anhydro intermediate), leading to retention of configuration. Steric hindrance disfavors direct Sₙ2 attack .

- Chloride (Cl⁻) : Direct Sₙ2 displacement occurs at the 3' position, resulting in inversion of configuration due to higher nucleophilicity and smaller size . This dichotomy underscores the importance of halide selection in stereochemical control.

Q. What analytical techniques validate the structure and purity of this compound?

- NMR Spectroscopy : Confirms stereochemistry (e.g., - and -NMR for anhydro intermediate and final product) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., [M+H]⁺ peaks) .

- HPLC : Monitors reaction progress and purity (>95% purity criteria for intermediates) .

| Analytical Method | Key Data Points | Application | Reference |

|---|---|---|---|

| -NMR | δ 1.3–1.5 (methyl protons) | Stereochemical assignment | |

| HRMS | m/z 496.2964 [M+H]⁺ | Molecular formula confirmation |

Q. How does this compound compare to fluorinated analogs (e.g., 3'-fluoro-3'-deoxythymidine) in biomedical research?

While 3'-iodo derivatives are primarily synthetic intermediates, fluorinated analogs like 3'-fluoro-3'-deoxythymidine (FLT) have demonstrated:

- Antiviral Activity : FLT shows potency against HIV-1 (EC₅₀ = 0.0052 µM) comparable to AZT, with higher intracellular triphosphate retention .

- PET Imaging : [18F]-FLT serves as a proliferation biomarker in oncology, with uptake correlating with tumor growth rates .

- Transport Mechanisms : FLT utilizes carrier-mediated transport (unlike AZT), enhancing cellular uptake .

| Property | 3'-Iodo Derivative | FLT (3'-Fluoro) |

|---|---|---|

| Primary Use | Synthetic intermediate | Antiviral/PET imaging |

| Intracellular Transport | Passive diffusion | Carrier-mediated + diffusion |

| Clinical Relevance | Limited | Phase II trials (oncology) |

Methodological Considerations

- Reaction Optimization : Low yields in iodination (47%) suggest exploring alternative halide sources (e.g., N-iodosuccinimide) or microwave-assisted synthesis .

- Biological Studies : While not directly studied for antiviral activity, structural analogs highlight the importance of 3'-substituent electronegativity and steric effects on target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.